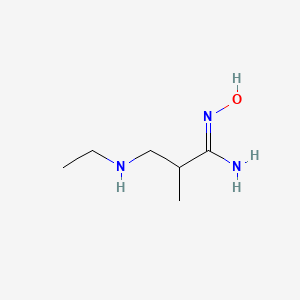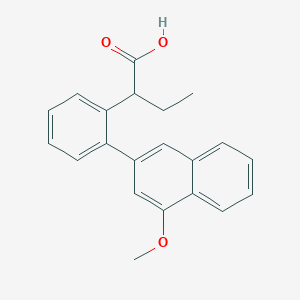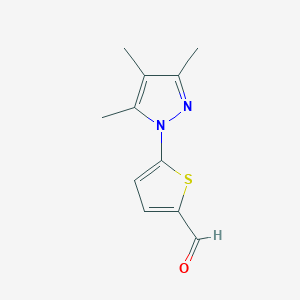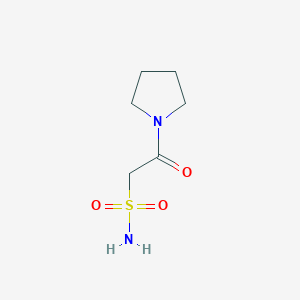![molecular formula C10H15NO B13078913 4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)
4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine: is a heterocyclic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a propyl group attached to the nitrogen atom of the pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity . The process may include steps such as purification through distillation or recrystallization to ensure the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine, followed by nucleophilic substitution.
Major Products Formed
Applications De Recherche Scientifique
4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine is unique due to its specific fused ring system and the presence of a propyl group, which can influence its chemical reactivity and biological activity . Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable in various research and industrial contexts .
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
4-propyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C10H15NO/c1-2-3-9-8-5-7-12-10(8)4-6-11-9/h5,7,9,11H,2-4,6H2,1H3 |
Clé InChI |
IGDIMQVOLDBJFE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C2=C(CCN1)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid](/img/structure/B13078834.png)
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)











![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)
